molecular formula C16H39NO4Si4 B3085199 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide CAS No. 115257-95-9

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide

Cat. No.: B3085199
CAS No.: 115257-95-9
M. Wt: 421.8 g/mol
InChI Key: IHNDNMHBSSSIPV-UHFFFAOYSA-N
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Description

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide is a specialized compound often used in the synthesis of advanced materials, particularly in the field of silicone-based polymers. This compound is known for its unique structural properties, which include a combination of organic and inorganic elements, making it highly versatile in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with a silane compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trimethylsilyl chloride and a base such as triethylamine. The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the silicon atoms, to form a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include various silanol and silane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced silicone-based materials.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form stable, biocompatible polymers.

    Industry: Applied in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide involves its ability to form stable, flexible polymers through the formation of siloxane bonds. These bonds provide the compound with its unique properties, such as high thermal stability and resistance to degradation. The molecular targets and pathways involved include the interaction with various functional groups, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

    3-[Tris(trimethylsiloxy)silyl]propyl methacrylate: Similar in structure but differs in the functional groups attached to the silicon atoms.

    N-(3-(1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxan-3-yl)propyl)methacrylamide: Another related compound with different substituents.

Uniqueness

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide is unique due to its specific combination of organic and inorganic elements, which provides it with a distinct set of properties. Its ability to form stable, flexible polymers makes it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H39NO4Si4/c1-15(2)16(18)17-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNDNMHBSSSIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H39NO4Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 200 ml of ethyl ether was dissolved 36.6 g of the 3-[tris(trimethylsiloxy)silyl]propylamine obtained above, and the solution was added with 9.5 g of pyridine. The mixture was cooled in ice bath to 0°-5° C. Separately, 12.6 g of methacryloyl chloride was dissolved in 30 ml of ethyl ether. The methacryloyl chloride solution was placed in a separating funnel and dropped therefrom to the above mixture over about one hour. The mixture was continuously stirred for 16 hours. After the stirring, 200 ml of water was added to the reaction mixture, and the resulting mixture was stirred and the supernatant was separated. The supernatant was combined with the extract from the bottom layer with ethyl ether, and then ethyl ether was removed by heating. The residue was distilled in vacuo to give 36.6 g of a distillate at 165° C./2 mmHg.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
36.6 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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